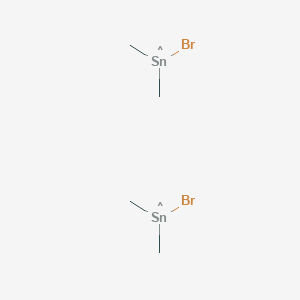
CID 73164610
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 73164610 is a chemical compound with unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 73164610 involves specific reaction conditions and reagents. The preparation methods typically include the use of cross-linking agents, emulsion stabilizers, pore-foaming agents, and mixed monomers . These components are mixed to prepare an oil phase, which is then processed under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques is essential to maintain consistency and quality in industrial production.
Chemical Reactions Analysis
Types of Reactions: CID 73164610 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted compounds with varying functional groups.
Scientific Research Applications
CID 73164610 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in experiments to understand cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a tool for drug discovery. Additionally, it finds applications in various industrial processes, including the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of CID 73164610 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can modulate various biological processes, making this compound a valuable tool in research and therapeutic applications .
List of Similar Compounds
- Compound A
- Compound B
- Compound C
These compounds share structural similarities with this compound but may differ in their reactivity, stability, and applications.
Properties
Molecular Formula |
C4H12Br2Sn2 |
|---|---|
Molecular Weight |
457.37 g/mol |
InChI |
InChI=1S/4CH3.2BrH.2Sn/h4*1H3;2*1H;;/q;;;;;;2*+1/p-2 |
InChI Key |
PHUGFKWLOYRABJ-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)Br.C[Sn](C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


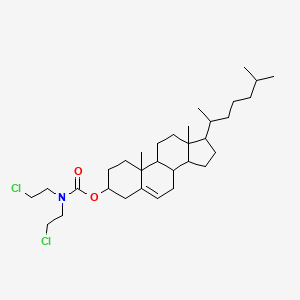
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
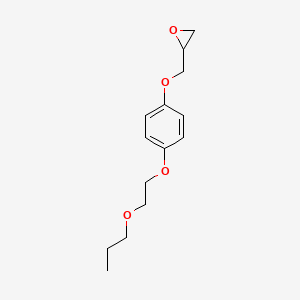
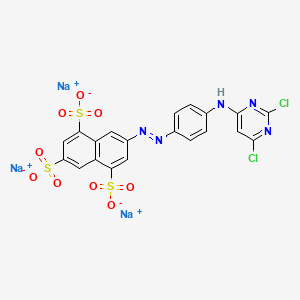
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)
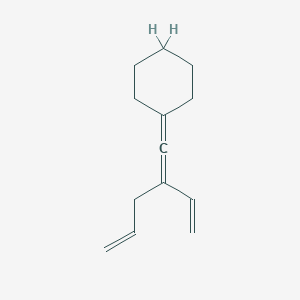
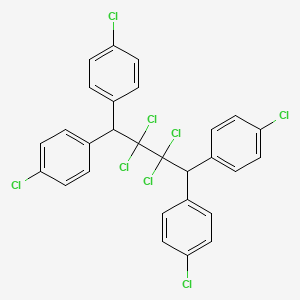
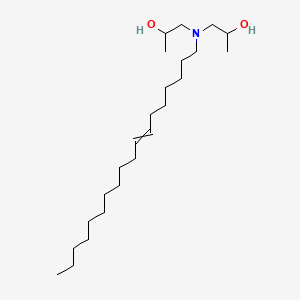
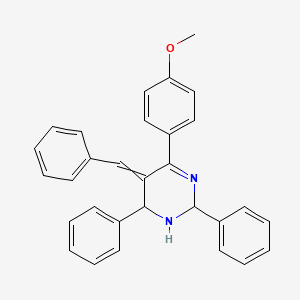
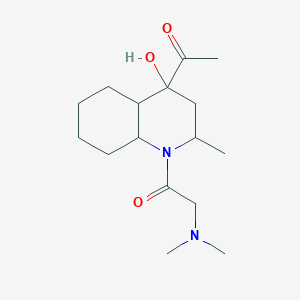
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)

![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)
